
Carboxymethyl(hexanoyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexanoylglycine-d2 is a deuterium-labeled derivative of N-Hexanoylglycine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C8H14D2NO3 and a molecular weight of 176.23 g/mol . The deuterium labeling makes it particularly useful in various analytical and biochemical applications, including metabolic studies and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoylglycine-d2 typically involves the acylation of glycine with hexanoyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Materials: Glycine, Hexanoyl chloride, Deuterium oxide (D2O)
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Glycine is dissolved in deuterium oxide, and hexanoyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Hexanoylglycine-d2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The use of deuterium oxide in large quantities is a key aspect of the industrial synthesis process.
化学反応の分析
Types of Reactions
N-Hexanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: N-Hexanoylglycine-d2 can undergo nucleophilic substitution reactions, where the hexanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various N-substituted glycine derivatives.
科学的研究の応用
N-Hexanoylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Hexanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The deuterium atoms in the compound provide a unique signature that can be tracked using mass spectrometry. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and proteins.
類似化合物との比較
N-Hexanoylglycine-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Hexanoylglycine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
N-Butanoylglycine: A shorter-chain analog with different metabolic properties.
N-Octanoylglycine: A longer-chain analog with distinct biochemical interactions.
The deuterium labeling in N-Hexanoylglycine-d2 provides enhanced stability and allows for more precise analytical measurements, making it a valuable tool in scientific research.
特性
分子式 |
C8H16NO3+ |
|---|---|
分子量 |
174.22 g/mol |
IUPAC名 |
carboxymethyl(hexanoyl)azanium |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |
InChIキー |
UPCKIPHSXMXJOX-UHFFFAOYSA-O |
正規SMILES |
CCCCCC(=O)[NH2+]CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


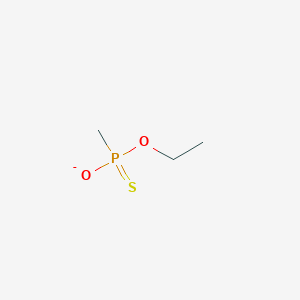
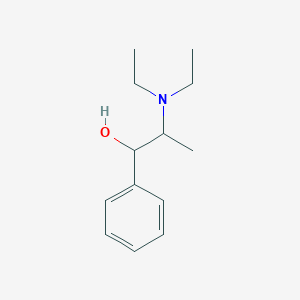
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
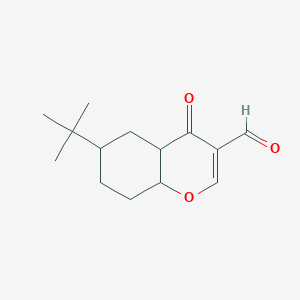
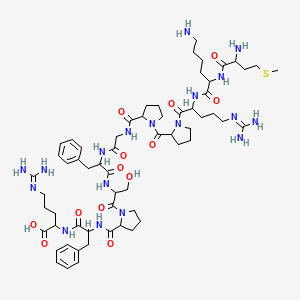
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
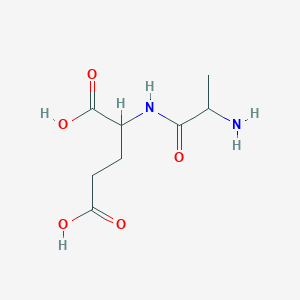
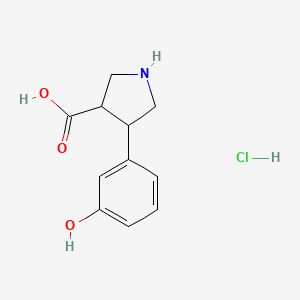
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)

